2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a methylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a reducing agent. One common method involves the following steps:
Condensation Reaction: 2-(trifluoromethyl)benzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methylamino group can interact with various receptors or enzymes, potentially leading to biological effects such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with an amino group instead of a methylamino group.
2-(Methylamino)-1-(2-fluorophenyl)ethan-1-ol: Similar structure but with a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(methylamino)-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-9(15)7-4-2-3-5-8(7)10(11,12)13/h2-5,9,14-15H,6H2,1H3 |
InChI Key |
ITXZTKCVIMELEV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC=C1C(F)(F)F)O |
Origin of Product |
United States |
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